molecular formula C19H13FN2O2 B2727635 (E)-2-cyano-N-(2-fluorophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide CAS No. 1002078-12-7

(E)-2-cyano-N-(2-fluorophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide

Cat. No.: B2727635
CAS No.: 1002078-12-7
M. Wt: 320.323
InChI Key: OUYXPIFIGABEEL-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(2-fluorophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides This compound is characterized by the presence of a cyano group, a fluorophenyl group, and a prop-2-ynoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(2-fluorophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and an amide.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction, often facilitated by a palladium catalyst.

    Addition of the Prop-2-ynoxyphenyl Group: The final step involves the addition of the prop-2-ynoxyphenyl group through an etherification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(2-fluorophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents such as sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidation typically yields oxides or hydroxylated derivatives.

    Reduction: Reduction can produce amine derivatives.

    Substitution: Substitution reactions can yield a variety of substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-2-cyano-N-(2-fluorophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(2-fluorophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-N-(2-chlorophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide
  • (E)-2-cyano-N-(2-bromophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide
  • (E)-2-cyano-N-(2-methylphenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide

Uniqueness

(E)-2-cyano-N-(2-fluorophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties

Properties

IUPAC Name

(E)-2-cyano-N-(2-fluorophenyl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O2/c1-2-11-24-18-10-6-3-7-14(18)12-15(13-21)19(23)22-17-9-5-4-8-16(17)20/h1,3-10,12H,11H2,(H,22,23)/b15-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYXPIFIGABEEL-NTCAYCPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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